Home > Products > Screening Compounds P112512 > (3S,5R)-Rosuvastatin
(3S,5R)-Rosuvastatin -

(3S,5R)-Rosuvastatin

Catalog Number: EVT-1649970
CAS Number:
Molecular Formula: C22H28FN3O6S
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3S,5R)-Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used for lowering cholesterol levels in patients at risk of cardiovascular diseases. It is primarily recognized for its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key regulator in cholesterol biosynthesis. The compound is often formulated as a calcium salt, enhancing its stability and bioavailability.

Source

(3S,5R)-Rosuvastatin was developed by the pharmaceutical company AstraZeneca and is marketed under the brand name Crestor. It was first approved for medical use in the early 2000s and has since become one of the most prescribed medications for hyperlipidemia and related conditions.

Classification
  • Chemical Class: Statins
  • Pharmacological Class: HMG-CoA reductase inhibitors
  • Chemical Formula: C44H54CaF2N6O12S2
  • Molecular Weight: 1001.141 g/mol
Synthesis Analysis

The synthesis of (3S,5R)-Rosuvastatin involves several key steps that utilize various chemical reactions and intermediates.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with the reaction of 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carbaldehyde with methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate in acetonitrile under reflux conditions .
  2. Deprotection and Reduction: The tert-butyldimethylsilyl group is cleaved using hydrogen fluoride, followed by regioselective reduction with sodium borohydride and diethylmethoxy borane to yield a methyl ester of Rosuvastatin .
  3. Hydrolysis: The methyl ester undergoes hydrolysis with sodium hydroxide in ethanol at room temperature, leading to the formation of sodium salt .
  4. Conversion to Calcium Salt: The sodium salt is then treated with calcium chloride in an aqueous solution to precipitate (3S,5R)-Rosuvastatin calcium salt (2:1) .

This multi-step synthesis allows for high yield and purity, making it suitable for large-scale production.

Molecular Structure Analysis

(3S,5R)-Rosuvastatin has a complex molecular structure characterized by multiple functional groups:

  • Configuration: The compound contains two chiral centers at positions 3 and 5, with specific stereochemistry denoted as (3S,5R).
  • Structural Features: It consists of a dihydroxy heptenoic acid moiety that plays a crucial role in its pharmacological activity.

Data

  • Melting Point: Approximately 145°C
  • Solubility: Sparingly soluble in water and methanol; slightly soluble in ethanol .
Chemical Reactions Analysis

(3S,5R)-Rosuvastatin undergoes various chemical reactions that are critical for its synthesis and functionality:

  1. Wittig Reaction: This reaction is utilized to form key intermediates through the condensation of aldehydes with phosphonium ylides.
  2. Reduction Reactions: Sodium borohydride facilitates the selective reduction of carbonyl groups.
  3. Hydrolysis Reactions: Hydrolysis steps convert esters into their corresponding acids or salts, essential for final product formation.

These reactions are carefully controlled to ensure high selectivity and yield.

Mechanism of Action

The primary mechanism of action of (3S,5R)-Rosuvastatin involves inhibition of HMG-CoA reductase:

  1. Enzyme Binding: The compound binds competitively to the active site of HMG-CoA reductase.
  2. Cholesterol Synthesis Inhibition: By blocking this enzyme, Rosuvastatin effectively reduces the synthesis of mevalonate, a precursor to cholesterol.
  3. Lowering LDL Levels: This action leads to decreased levels of low-density lipoprotein cholesterol in the bloodstream, contributing to cardiovascular risk reduction.

Data

Clinical studies have demonstrated that Rosuvastatin can significantly lower LDL cholesterol levels by up to 55% depending on dosage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White amorphous powder
  • Melting Point: 145°C
  • Solubility Profile: Sparingly soluble in water; slightly soluble in ethanol .

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The solubility can vary significantly with pH changes.

These properties are crucial for formulation development and storage conditions.

Applications

(3S,5R)-Rosuvastatin is primarily used in clinical settings for:

  • Treatment of Hyperlipidemia: It effectively lowers LDL cholesterol levels.
  • Cardiovascular Disease Prevention: Used as part of a regimen to reduce cardiovascular events in high-risk populations.
  • Research Applications: Studied for its effects on lipid metabolism and potential benefits beyond cholesterol lowering, such as anti-inflammatory effects.
Synthetic Methodologies and Process Optimization

Enantioselective Synthesis of (3S,5R)-Rosuvastatin

The synthesis of the (3S,5R)-rosuvastatin diastereomer employs strategic stereocontrol techniques centered on pyrimidine core formation and side-chain installation. A pivotal step involves the Horner-Wadsworth-Emmons (HWE) reaction to establish the E-alkene geometry in the heptenoic acid side chain. This reaction couples a phosphoryl-stabilized anion derived from (R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde with a pyrimidine carbaldehyde intermediate, yielding the enone with >98% E-selectivity. The E-configuration is critical for subsequent stereoselective reduction [2] [9].

Following alkene formation, Narasaka reduction introduces the C5 hydroxyl group with high diastereoselectivity. This chelation-controlled reduction uses diethylmethoxyborane to form a cyclic boronate complex, directing NaBH₄ delivery from the Si face to produce the (3R,5S) diol motif. Alternative routes employ Keck asymmetric allylation with (S)-BINOL/Ti(Oi-Pr)₄ catalysis to generate a homoallylic alcohol precursor (67% yield, 94% ee), which is further functionalized to install the diol stereocenters [6] [4].

Table 1: Key Stereoselective Steps in (3S,5R)-Rosuvastatin Synthesis

ReactionReagent/CatalystStereochemical OutcomeYield
HWE ReactionCustom phosphonate ylideE-alkene fixed85-92%
Narasaka ReductionEt₂BOMe/NaBH₄(3R,5S) diol formed90-95% de
Keck Allylation(S)-BINOL/Ti(Oi-Pr)₄Homoallylic alcohol (94% ee)67%
Borane Reduction(S)-CBS catalyst(3R,5S) diol (98% de)88%

Catalytic Asymmetric Strategies for Stereochemical Control

Achieving the (3S,5R) configuration requires precision catalysis. Chiral oxazaborolidine (CBS) catalysts enable ketone reduction of 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3-oxohept-6-enoate intermediates. This reduction proceeds via boron-mediated substrate-catalyst complexation, delivering hydride from the Re face to afford the (3R,5S) diol with 98% diastereomeric excess (de) [6].

For earlier chiral center establishment, Sharpless asymmetric dihydroxylation of vinyl pyrimidines using AD-mix-β (with (DHQD)₂PHAL ligand) installs C5 and C6 hydroxyl groups in a single step. This method achieves 90% ee but requires regioselective protection. Palladium-catalyzed asymmetric allylic alkylation represents an emerging approach, utilizing Trost ligands (e.g., (R,R)-DIOP) to generate chiral building blocks with 92% ee for fragment coupling [1] [6].

Protecting Group Strategies in Pyrimidine Substitution Reactions

The pyrimidine core contains acid-sensitive N-methyl-N-methylsulfonamide and base-labile 4-fluorophenyl groups, necessitating orthogonal protection. Tert-butyldimethylsilyl (TBS) ethers protect C3/C5 hydroxyls during pyrimidine bromination and amination, offering stability up to pH 10. Deprotection occurs via fluoride-mediated cleavage (e.g., TBAF in THF, 25°C) without lactonization [1] [4].

For large-scale processes, tetrahydropyranyl (THP) protection provides cost advantages despite lower steric bulk. THP ethers withstand lithiation at -78°C but require acidic deprotection (PPTS in ethanol/water, 50°C), which may induce epimerization if uncontrolled. Benzyl ethers serve as alternatives for hydrogenolytic deprotection (Pd/C, H₂), but pose genotoxicity risks in API residues [3] [4].

Table 2: Protecting Group Performance in Rosuvastatin Synthesis

Protecting GroupInstallation YieldDeprotection ConditionsCompatibility
TBS Ether95%TBAF, THF, 25°CStable to LDA, n-BuLi
THP Ether92%PPTS, EtOH/H₂O, 50°CBase-stable, acid-labile
Benzyl Ether90%Pd/C, H₂, 50 psiOxidant-sensitive

Solvent Systems and Reaction Kinetics in Large-Scale Production

Solvent polarity critically impacts reaction rates and impurity profiles. Cyclocondensation of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with S-methylisothiourea proceeds optimally in toluene at 110°C, achieving 88% conversion in 4 hours. Polar aprotic solvents like DMF accelerate rates but promote des-fluoro impurity formation via nucleophilic aromatic substitution [1] [8].

Wittig olefination exhibits pseudo-first-order kinetics in acetonitrile (k = 0.12 min⁻¹), while THF reduces epimerization but slows mass transfer. Large-scale reduction steps employ ethanol/water mixtures (4:1 v/v) to dissolve NaBH₄ and substrate, with reaction completion in ≤30 minutes at 0°C. Process analytical technology (PAT) using UPC²-PDA-QDa systems monitors kinetics in real-time, enabling endpoint determination without sampling [2] [9].

Table 3: Solvent Optimization for Critical Reactions

ReactionOptimal SolventTemperatureReaction TimeByproduct Reduction
Pyrimidine CyclizationToluene110°C4 hoursDes-fluoro impurity <0.5%
HWE OlefinationAcetonitrile80°C2 hoursZ-isomer <1%
Borane ReductionTHF/MeOH (9:1)-20°C1 hourOver-reduction <0.3%
SaponificationEtOH/H₂O (4:1)25°C30 minutesLactone <0.2%

Process-Related Impurities and Their Mitigation

The (3S,5R) isomer synthesis generates characteristic impurities requiring rigorous control:

  • Diastereomeric impurities: (3R,5R) and (3S,5S) isomers arise from incomplete stereocontrol during reduction. UPC² analysis on Trefoil CEL1 columns (MeOH:IPA/CO₂, 20:80) resolves diastereomers (Rs > 2.0), enabling real-time process adjustments to maintain ≥98.7:1.3 diastereomeric ratio [2] [9].
  • Aldol condensation products: Basic conditions during saponification promote formaldehyde-mediated condensation, forming C3-C3' dimers (<0.8%). Control involves pH-stat titration maintaining pH 10–10.5 and temperature <30°C [3] [4].
  • Oxidative degradants: Manganese dioxide-mediated dehydrogenation of dihydropyrimidine intermediates generates over-oxidized quinazolines if reaction times exceed 2 hours. Kinetic monitoring via in situ IR (C=O stretch at 1710 cm⁻¹) ensures precise endpoint control [3].
  • Sulfonamide hydrolysis: N-methylsulfonamide cleavage occurs under strong acidic conditions (pH < 2), releasing methylamine. Buffered extraction (pH 5.5–6.0) during workup minimizes degradation [1] [8].

Table 4: Major Process Impurities and Control Strategies

ImpurityOriginControl StrategyAcceptance Limit
(3R,5R)-DiastereomerStereoselective reductionChelation control with Et₂BOMe<0.5%
Pyrimidine dimerAldol condensationpH control (10.0–10.5), low T (<30°C)<0.8%
6-Keto degradantOver-oxidationMnO₂ stoichiometry (1.05 eq), endpoint monitoring<0.3%
N-Desmethyl rosuvastatinIncomplete methylationMethyl iodide excess (1.3 eq), 60°C<0.15%

Properties

Product Name

(3S,5R)-Rosuvastatin

IUPAC Name

(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C22H28FN3O6S

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1

InChI Key

BPRHUIZQVSMCRT-RJCHQFKYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.